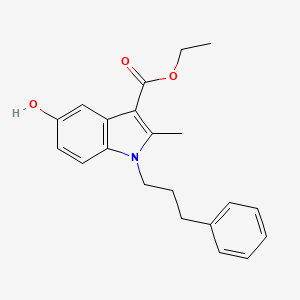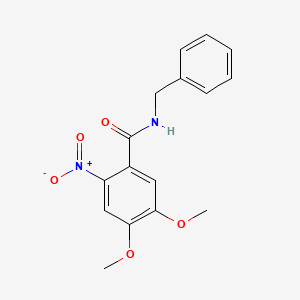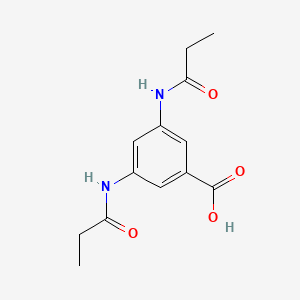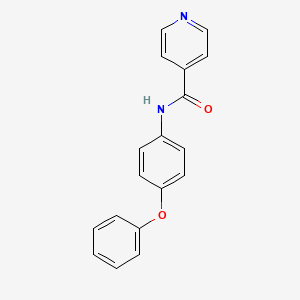
ethyl 5-hydroxy-2-methyl-1-(3-phenylpropyl)-1H-indole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 5-hydroxy-2-methyl-1-(3-phenylpropyl)-1H-indole-3-carboxylate, also known as URB597, is a synthetic compound that has been extensively studied due to its potential therapeutic properties. It belongs to a class of compounds known as fatty acid amide hydrolase (FAAH) inhibitors, which are being investigated for their potential use in treating a range of conditions, including pain, inflammation, anxiety, and addiction.
作用機序
Ethyl 5-hydroxy-2-methyl-1-(3-phenylpropyl)-1H-indole-3-carboxylate works by inhibiting the enzyme FAAH, which is responsible for breaking down endocannabinoids and other fatty acid amides. By inhibiting FAAH, ethyl 5-hydroxy-2-methyl-1-(3-phenylpropyl)-1H-indole-3-carboxylate increases levels of these compounds in the body, leading to a range of physiological effects.
Biochemical and Physiological Effects:
ethyl 5-hydroxy-2-methyl-1-(3-phenylpropyl)-1H-indole-3-carboxylate has been shown to have a number of biochemical and physiological effects, including reducing pain and inflammation, increasing levels of anandamide, and reducing symptoms of anxiety and depression. It has also been shown to have potential anti-addictive effects, by reducing the rewarding effects of drugs of abuse.
実験室実験の利点と制限
One advantage of ethyl 5-hydroxy-2-methyl-1-(3-phenylpropyl)-1H-indole-3-carboxylate is that it is a selective inhibitor of FAAH, meaning that it does not affect other enzymes or receptors in the body. This makes it a useful tool for studying the role of FAAH and endocannabinoids in various physiological processes.
One limitation of ethyl 5-hydroxy-2-methyl-1-(3-phenylpropyl)-1H-indole-3-carboxylate is that it has a relatively short half-life in the body, meaning that its effects may be short-lived. This can make it difficult to study the long-term effects of ethyl 5-hydroxy-2-methyl-1-(3-phenylpropyl)-1H-indole-3-carboxylate on various physiological processes.
List of
将来の方向性
1. Investigating the potential use of ethyl 5-hydroxy-2-methyl-1-(3-phenylpropyl)-1H-indole-3-carboxylate in treating chronic pain and inflammation.
2. Studying the effects of ethyl 5-hydroxy-2-methyl-1-(3-phenylpropyl)-1H-indole-3-carboxylate on the endocannabinoid system in different disease states, such as cancer and autoimmune disorders.
3. Investigating the potential use of ethyl 5-hydroxy-2-methyl-1-(3-phenylpropyl)-1H-indole-3-carboxylate in treating addiction to drugs of abuse.
4. Studying the long-term effects of ethyl 5-hydroxy-2-methyl-1-(3-phenylpropyl)-1H-indole-3-carboxylate on various physiological processes.
5. Investigating the potential use of ethyl 5-hydroxy-2-methyl-1-(3-phenylpropyl)-1H-indole-3-carboxylate in treating other psychiatric disorders, such as schizophrenia and bipolar disorder.
6. Developing new and more efficient synthesis methods for ethyl 5-hydroxy-2-methyl-1-(3-phenylpropyl)-1H-indole-3-carboxylate.
7. Investigating the potential use of ethyl 5-hydroxy-2-methyl-1-(3-phenylpropyl)-1H-indole-3-carboxylate in combination with other drugs or therapies for enhanced therapeutic effects.
8. Studying the effects of ethyl 5-hydroxy-2-methyl-1-(3-phenylpropyl)-1H-indole-3-carboxylate on different animal models to better understand its potential therapeutic applications.
In conclusion, ethyl 5-hydroxy-2-methyl-1-(3-phenylpropyl)-1H-indole-3-carboxylate is a synthetic compound that has been extensively studied for its potential therapeutic properties. It works by inhibiting the enzyme FAAH, leading to increased levels of endocannabinoids and other fatty acid amides in the body. ethyl 5-hydroxy-2-methyl-1-(3-phenylpropyl)-1H-indole-3-carboxylate has been shown to have a range of physiological effects, including reducing pain and inflammation, increasing levels of anandamide, and reducing symptoms of anxiety and depression. While ethyl 5-hydroxy-2-methyl-1-(3-phenylpropyl)-1H-indole-3-carboxylate has some limitations, it remains a useful tool for studying the role of FAAH and endocannabinoids in various physiological processes.
合成法
Ethyl 5-hydroxy-2-methyl-1-(3-phenylpropyl)-1H-indole-3-carboxylate can be synthesized using a number of different methods, including the reaction of 2-methyl-1-(3-phenylpropyl)-1H-indole-3-carboxylic acid with ethyl hydroxylamine and subsequent esterification with ethanol. Other methods involve the use of different reagents and reaction conditions, but all result in the formation of ethyl 5-hydroxy-2-methyl-1-(3-phenylpropyl)-1H-indole-3-carboxylate.
科学的研究の応用
Ethyl 5-hydroxy-2-methyl-1-(3-phenylpropyl)-1H-indole-3-carboxylate has been the subject of numerous scientific studies, which have investigated its potential therapeutic applications. One area of research has focused on its ability to reduce pain and inflammation. Studies have shown that ethyl 5-hydroxy-2-methyl-1-(3-phenylpropyl)-1H-indole-3-carboxylate can inhibit the breakdown of endocannabinoids, which are natural compounds that play a role in pain and inflammation. By inhibiting the breakdown of these compounds, ethyl 5-hydroxy-2-methyl-1-(3-phenylpropyl)-1H-indole-3-carboxylate can increase their levels in the body, leading to reduced pain and inflammation.
Another area of research has focused on ethyl 5-hydroxy-2-methyl-1-(3-phenylpropyl)-1H-indole-3-carboxylate's potential use in treating anxiety and depression. Studies have shown that ethyl 5-hydroxy-2-methyl-1-(3-phenylpropyl)-1H-indole-3-carboxylate can increase levels of anandamide, a neurotransmitter that is known to have anti-anxiety and antidepressant effects. By increasing anandamide levels, ethyl 5-hydroxy-2-methyl-1-(3-phenylpropyl)-1H-indole-3-carboxylate may be able to reduce symptoms of anxiety and depression.
特性
IUPAC Name |
ethyl 5-hydroxy-2-methyl-1-(3-phenylpropyl)indole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO3/c1-3-25-21(24)20-15(2)22(19-12-11-17(23)14-18(19)20)13-7-10-16-8-5-4-6-9-16/h4-6,8-9,11-12,14,23H,3,7,10,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUWFWHVGFOBKSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)O)CCCC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2,4-dimethylphenyl)-5-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)thio]-1H-tetrazole](/img/structure/B5842107.png)
![N~1~-methyl-N~2~-(2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5842111.png)



![N'-[(2,4-dimethylbenzoyl)oxy]-3-nitrobenzenecarboximidamide](/img/structure/B5842138.png)
![6-methyl-2-(2-naphthyl)imidazo[1,2-a]pyridine](/img/structure/B5842161.png)


![3-[(3-fluorobenzyl)thio]-5-(2-furyl)-4-methyl-4H-1,2,4-triazole](/img/structure/B5842197.png)

![N-(4-chlorophenyl)-N'-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]urea](/img/structure/B5842207.png)
![2-[2-(2-naphthylsulfonyl)ethyl]-1,3-benzoxazole](/img/structure/B5842215.png)
